molecular formula C23H41NO B14364964 3-Octadecyl-1H-pyrrole-2-carbaldehyde CAS No. 93362-23-3

3-Octadecyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B14364964
CAS No.: 93362-23-3
M. Wt: 347.6 g/mol
InChI Key: ARPHYDIAUDPWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octadecyl-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole-2-carboxaldehyde, characterized by the presence of an octadecyl group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrrole-2-carboxaldehyde with octadecylamine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with a strong acid like hydrochloric acid or sulfuric acid acting as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Octadecyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Octadecyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Octadecyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydrophobic octadecyl chain can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

    Pyrrole-2-carboxaldehyde: The parent compound, lacking the octadecyl group.

    3-Methyl-1H-pyrrole-2-carbaldehyde: A similar compound with a methyl group instead of an octadecyl group.

    3-Phenyl-1H-pyrrole-2-carbaldehyde: A derivative with a phenyl group at the third position.

Uniqueness: 3-Octadecyl-1H-pyrrole-2-carbaldehyde is unique due to its long hydrophobic octadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its potential for applications in materials science and biological systems, distinguishing it from other pyrrole-2-carboxaldehyde derivatives .

Properties

CAS No.

93362-23-3

Molecular Formula

C23H41NO

Molecular Weight

347.6 g/mol

IUPAC Name

3-octadecyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24-23(22)21-25/h19-21,24H,2-18H2,1H3

InChI Key

ARPHYDIAUDPWOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(NC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.